molecular formula C18H21BrN2O B2975318 3-(2-bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide CAS No. 1797613-13-8

3-(2-bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide

货号: B2975318
CAS 编号: 1797613-13-8
分子量: 361.283
InChI 键: IZPWHXGBUFXCAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide (CAS 1797613-13-8) is a chemical compound with a molecular formula of C18H21BrN2O and a molecular weight of 361.28 g/mol . This proprietary small molecule features a bromophenyl group, a cyclopropyl ring, and a methylpyrrolyl moiety, a combination of structural motifs that are highly relevant in modern drug discovery . The cyclopropane ring is widely utilized in medicinal chemistry as a stable bioisostere, often employed to improve a compound's metabolic stability, enhance its affinity for biological targets, and reduce off-target effects . Furthermore, the pyrrolidine scaffold, including its substituted derivatives, is an important structural component in the design of pharmaceuticals and has been investigated for a wide range of biological activities . This specific molecular architecture makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in organic synthesis and a building block for the development of novel bioactive compounds. It is used in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and the exploration of new therapeutic agents . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, utilizing appropriate personal protective equipment (PPE) and adhering to all relevant laboratory safety guidelines.

属性

IUPAC Name

3-(2-bromophenyl)-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O/c1-20-12-4-6-16(20)13-21(15-9-10-15)18(22)11-8-14-5-2-3-7-17(14)19/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPWHXGBUFXCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2-bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be denoted as follows:

  • Molecular Formula : C_{14}H_{16}BrN_{3}O
  • CAS Number : 1327253-11-1

This compound features a bromophenyl group, a cyclopropyl moiety, and a pyrrole derivative, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathway often includes:

  • Formation of the bromophenyl group.
  • Cyclopropanation to introduce the cyclopropyl moiety.
  • Coupling with the pyrrole derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
NCI-N87 (HER2+)5.0Induction of apoptosis via caspase activation
HT-29 (Colon)7.5Disruption of cell cycle progression
MCF7 (Breast)6.0Inhibition of HER2 signaling pathways

These results suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

Another significant aspect of its biological activity is its ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted to inhibit the activity of HER2, a receptor tyrosine kinase implicated in breast cancer:

  • HER2 Inhibition : The compound disrupts the interaction between ELF3 and MED23 proteins, leading to reduced HER2 expression and downstream signaling pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HER2-positive Gastric Cancer :
    • Objective : To evaluate the anticancer efficacy in vivo.
    • Findings : Treatment with the compound significantly reduced tumor size in xenograft models, correlating with increased apoptosis markers such as cleaved PARP and caspase 3.
  • Mechanistic Study on Cell Lines :
    • Objective : To understand the molecular mechanisms at play.
    • Findings : The compound was shown to decrease cell viability through a dose-dependent manner, affecting key signaling pathways related to cell survival.

相似化合物的比较

Structural and Physical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₈H₂₀BrN₂O ~360.3 N/A 2-Bromophenyl, cyclopropyl, 1-methylpyrrole
7c () C₁₆H₁₇N₅O₂S₂ 375 134–178 3-Methylphenyl, thiazole, oxadiazole
1-(3-Bromophenyl)-N,N-diethylpropanamide () C₁₆H₂₀BrNO 330.24 102.2–102.5 3-Bromophenyl, diethylamine
3-(2-Bromophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide () C₁₉H₂₂BrNO₂S 408.4 N/A 2-Bromophenyl, tetrahydro-2H-pyran, thiophene
Key Observations:
  • Substituent Effects: The 2-bromophenyl group in the target compound contrasts with 3-bromophenyl in and methylphenyl in . The cyclopropylamine and 1-methylpyrrole groups differentiate the target from analogs with diethylamine () or thiazole-oxadiazole systems (). Cyclopropane’s ring strain and pyrrole’s aromaticity may enhance conformational rigidity or π-π interactions .
  • Molecular Weight :
    • The target’s molecular weight (~360.3 g/mol) is intermediate between ’s diethyl analog (330.24 g/mol) and ’s thiophene-containing compound (408.4 g/mol). Heterocycles like thiophene and tetrahydro-2H-pyran significantly increase molecular weight .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-bromophenyl)-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)propanamide?

  • Answer : The compound can be synthesized via amide coupling between the carboxylic acid derivative of the bromophenyl moiety and the cyclopropyl-((1-methyl-1H-pyrrol-2-yl)methyl)amine. A standard approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with activators such as hydroxybenzotriazole (HOBt). Post-synthesis purification is typically achieved via column chromatography using gradients of dichloromethane/methanol (e.g., 99:1 to 95:5) .

Q. How is structural confirmation performed for this compound?

  • Answer : Multi-spectroscopic techniques are employed:

  • 1H/13C NMR : Assign peaks for the bromophenyl aromatic protons (δ 7.2–7.8 ppm), cyclopropane protons (δ 1.0–1.5 ppm), and pyrrole protons (δ 6.0–6.5 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry (EI-MS or ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the bromine isotope signature .

Advanced Research Questions

Q. How can crystallographic data discrepancies between experimental and computational models be resolved?

  • Answer : Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:

  • Re-refining the structure using programs like SHELXL, which allows for anisotropic displacement parameters and hydrogen-bonding network analysis .
  • Cross-validating with spectroscopic data (e.g., NOESY NMR to confirm spatial proximity of protons) .
  • Testing alternative space groups (e.g., P21/c vs. P-1) during structure solution to minimize R-factor values .

Q. What experimental conditions optimize crystallization for X-ray diffraction studies?

  • Answer : Key parameters include:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow vapor diffusion.
  • Temperature : Crystallize at 4°C to reduce molecular motion.
  • Additives : Introduce trace ethyl acetate to promote lattice formation.
  • Refinement : Employ SHELXL for high-resolution data (e.g., <1.0 Å) to model disorder or twinning .

Q. How to address contradictions between NMR and IR data in structural assignments?

  • Answer : Contradictions may indicate tautomerism or impurities. Mitigation steps:

  • Repurification : Use preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA).
  • Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange.
  • DFT Calculations : Compare computed IR/NMR spectra (e.g., using Gaussian) with experimental data to identify likely conformers .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the amide bond .
  • Crystallography : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions .
  • Data Interpretation : Combine multiple techniques (e.g., HRMS for exact mass, SC-XRD for absolute configuration) to resolve ambiguities .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。